Product packaging for m-Methoxy-N-methyl-N-nitrosobenzylamine(Cat. No.:CAS No. 98736-45-9)

m-Methoxy-N-methyl-N-nitrosobenzylamine

Cat. No.: B12808814
CAS No.: 98736-45-9
M. Wt: 180.20 g/mol
InChI Key: GQQNTMRGVGLAHB-UHFFFAOYSA-N
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Description

General Overview of N-Nitrosamines in Chemical and Biological Research

N-nitrosamines are formed from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid, which can be derived from nitrites and nitrates found in food preservatives and other environmental sources. Their general structure is R¹R²N-N=O. nih.gov The mutagenic and carcinogenic properties of many N-nitrosamines are not inherent to the molecules themselves but are a result of metabolic activation. nih.gov This bioactivation is typically initiated by cytochrome P450 enzymes in the liver, which catalyze the hydroxylation of the α-carbon atom adjacent to the nitrosamino group. nih.govpearson.com This enzymatic process leads to the formation of unstable intermediates that can ultimately generate highly reactive electrophilic species. These electrophiles can then form covalent bonds with cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis if the DNA damage is not repaired. nih.gov The study of these mechanisms is a cornerstone of chemical carcinogenesis research.

Structural Characteristics and Research Significance of m-Methoxy-N-methyl-N-nitrosobenzylamine within the N-Nitrosobenzylamine Class

This compound belongs to the N-nitrosobenzylamine class of compounds, which are characterized by a benzyl (B1604629) group attached to the nitrosated nitrogen atom. The parent compound, N-methyl-N-nitrosobenzylamine, is a well-established esophageal carcinogen in rats. nih.gov The research significance of this compound lies in understanding how the addition of a methoxy (B1213986) group (-OCH₃) at the meta-position of the benzene (B151609) ring influences the chemical properties and biological activity of the parent molecule.

The position and electronic nature of substituents on the aromatic ring of N-nitrosobenzylamines can significantly alter their metabolic activation and, consequently, their mutagenic and carcinogenic potential. nih.govnih.gov The methoxy group is an electron-donating group, which can influence the electron density of the benzene ring and potentially affect the rate and site of metabolic enzymatic attack. Research on various substituted N-nitroso-N-benzylmethylamines has shown that the electronic properties of the substituent can impact the mutagenicity of the compound. nih.gov Studies have indicated that electron-withdrawing substituents at the para-position can increase mutagenic potency, while the effect of electron-donating groups like methoxy is also an area of active investigation. nih.gov

The study of compounds like this compound is crucial for developing a comprehensive understanding of structure-activity relationships within the N-nitrosamine class. By systematically modifying the structure of known carcinogens and observing the resulting changes in biological activity, researchers can gain insights into the specific molecular features that contribute to their hazardous properties. This knowledge is vital for predicting the potential carcinogenicity of other, less-studied N-nitrosamines and for informing regulatory policies.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
IUPAC Name 1-(m-methoxyphenyl)-N-methyl-N-nitrosomethanamine
Synonyms N-(m-Methoxybenzyl)-N-methylnitrosamine, Benzenemethanamine, 3-methoxy-N-methyl-N-nitroso-
CAS Number 98736-45-9
ChEMBL ID CHEMBL138110
Compound NameClassResearch Context
N-NitrosamineChemical ClassA broad class of compounds studied for their carcinogenic potential.
N-methyl-N-nitrosobenzylamineParent CompoundA known esophageal carcinogen in rats, serving as a benchmark for studying substituted analogues. nih.gov
This compoundSubject of ArticleA derivative of N-methyl-N-nitrosobenzylamine, studied to understand the effect of a meta-methoxy substituent.
N-nitroso-N-(p-substituted-benzyl)methylaminesRelated CompoundsA series of compounds used in structure-activity relationship studies to determine how different substituents on the benzene ring affect mutagenicity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O2 B12808814 m-Methoxy-N-methyl-N-nitrosobenzylamine CAS No. 98736-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98736-45-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methylnitrous amide

InChI

InChI=1S/C9H12N2O2/c1-11(10-12)7-8-4-3-5-9(6-8)13-2/h3-6H,7H2,1-2H3

InChI Key

GQQNTMRGVGLAHB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)N=O

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of M Methoxy N Methyl N Nitrosobenzylamine

Established and Emerging Synthetic Routes for N-Nitrosamines

The synthesis of N-nitrosamines can be achieved through a variety of methods, ranging from classical acid-catalyzed reactions to more modern electrochemical and photochemical approaches. The choice of method often depends on the substrate's reactivity, desired yield, and reaction conditions.

Electrochemical N-Nitrosation Techniques

Electrochemical methods offer a mild and often environmentally friendly alternative to traditional nitrosation techniques. These methods typically involve the anodic oxidation of a nitrite (B80452) source to generate a reactive nitrosating species.

A flow electrochemical method has been developed for the synthesis of N-nitroso compounds from secondary amines using sodium nitrite. cardiff.ac.uk This approach avoids the need for strong acids or other harsh chemicals. cardiff.ac.uk In a typical setup, a solution of the secondary amine in an organic solvent and an aqueous solution of sodium nitrite are pumped through an electrochemical reactor. cardiff.ac.uk For instance, the electrolysis of N-methylbenzylamine with sodium nitrite in an undivided cell using a graphite anode and a nickel cathode can produce N-methyl-N-nitrosobenzylamine in good yield. cardiff.ac.uk

AmineNitrosating AgentConditionsYield (%)
N-MethylbenzylamineSodium NitriteFlow electrolysis, Graphite anode, Nickel cathode, MeCN/H2O89
DicyclohexylamineSodium NitriteFlow electrolysis, Graphite anode, Nickel cathode, MeCN/H2O41

This table presents data for the electrochemical nitrosation of N-methylbenzylamine and dicyclohexylamine as representative examples.

The proposed mechanism involves the one-electron oxidation of the nitrite ion to a nitrogen dioxide radical (NO₂•). This radical can then dimerize to form dinitrogen tetroxide (N₂O₄), which is in equilibrium with the nitrosonium cation (NO⁺) and nitrate (B79036) anion (NO₃⁻). The secondary amine then attacks the nitrosonium cation to form the N-nitrosamine. cardiff.ac.uk

Nitric Oxide and Oxygen-Mediated Nitrosation Pathways

The reaction of secondary amines with nitric oxide (NO) in the presence of oxygen (O₂) provides another route to N-nitrosamines. The role of oxygen is crucial, as it oxidizes nitric oxide to more reactive nitrosating species. pharm.or.jp

Studies have shown that the reaction of secondary amines with nitric oxide and oxygen can proceed through at least two pathways. One pathway involves the catalytic role of oxygen, while the other involves the stoichiometric consumption of oxygen. pharm.or.jp The reaction of N-methylaniline with nitric oxide in the presence of a controlled amount of oxygen yields N-methyl-N-nitrosoaniline. The yield of the N-nitrosamine is dependent on the ratio of nitric oxide to oxygen. pharm.or.jp

A proposed mechanism for the gas-phase nitrosation of secondary amines involves a free radical pathway. Nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine to form an aminyl radical and nitrous acid. The aminyl radical is then quenched by nitric oxide to form the N-nitrosamine. nih.govnist.gov Theoretical studies have shown that alkyl substitution on the amine activates this H-abstraction reaction. nih.govnist.gov

Oxidative N-Nitrosation with Persulfate/Nitromethane (B149229) Systems

A simple and efficient method for the N-nitrosation of secondary amines utilizes nitromethane as the nitroso source in the presence of potassium persulfate (K₂S₂O₈) and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netresearchgate.net This method is applicable to a wide range of aromatic and aliphatic secondary amines. researchgate.netresearchgate.net

For example, the reaction of diphenylamine with nitromethane, potassium persulfate, and DBU at 60°C yields N-nitrosodiphenylamine. researchgate.net This protocol has been successfully applied to various substituted aromatic secondary amines. researchgate.net

AmineOxidant SystemConditionsYield (%)
DiphenylamineK₂S₂O₈/DBU/CH₃NO₂60°C92
N-PhenylbenzylamineK₂S₂O₈/DBU/CH₃NO₂60°C85

This table provides representative yields for the oxidative N-nitrosation of aromatic secondary amines.

Photochemical Synthesis Routes for N-Nitrosamines

Photochemical methods can also be employed for the synthesis of N-nitrosamines. These reactions often involve the generation of reactive radical species upon irradiation. A continuous flow procedure has been developed for the synthesis of nitrosoarenes through a photochemical rearrangement of o-nitrophenylimines. acs.org While this method produces C-nitroso compounds, related photochemical strategies can be adapted for N-nitrosation.

The key step in many photonitrosation reactions is the homolytic cleavage of a nitroso precursor, such as nitrosyl chloride (NOCl), to generate a nitrosyl radical (•NO). rsc.org This radical can then react with a secondary amine to form the corresponding N-nitrosamine. The use of high-power LEDs with specific wavelengths (e.g., 365 nm) can improve the efficiency of these reactions. acs.org

One-Pot Methods Utilizing Specific Nitrosating Agents (e.g., tert-Butyl Nitrite)

tert-Butyl nitrite (TBN) has emerged as a versatile and efficient reagent for the N-nitrosation of secondary amines under mild, solvent-free conditions. semanticscholar.orgresearchgate.net This method offers a broad substrate scope and is compatible with various functional groups. semanticscholar.orgresearchgate.net

The reaction of a secondary amine with TBN typically proceeds at room temperature to afford the corresponding N-nitrosamine in excellent yields. For example, the reaction of N-methylaniline with TBN provides N-methyl-N-nitrosoaniline in high yield. semanticscholar.org This methodology has been successfully applied to a range of secondary amines, including those with electron-donating and electron-withdrawing substituents on the aromatic ring. semanticscholar.org

AmineNitrosating AgentConditionsYield (%)
N-Methylanilinetert-Butyl NitriteRoom Temperature, Solvent-free95
Diphenylaminetert-Butyl NitriteRoom Temperature, Solvent-free96

This table illustrates the high efficiency of tert-butyl nitrite for the N-nitrosation of secondary amines.

Mechanistic Investigations of N-Nitrosation Reactions

The mechanism of N-nitrosation of secondary amines is generally understood to be an electrophilic substitution reaction at the nitrogen atom. The key step involves the attack of the nucleophilic nitrogen of the secondary amine on an electrophilic nitrosating agent. nih.gov

In acidic aqueous solutions, the nitrosating agent is typically nitrous acid (HNO₂), which is in equilibrium with various active nitrosating species such as the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and nitrosyl halides (NOX). nih.gov The reactivity of the nitrosating agent is highly dependent on the pH of the reaction medium.

The general mechanism can be depicted as follows:

Formation of the active nitrosating agent from a nitrite source (e.g., NaNO₂) and acid.

Nucleophilic attack of the secondary amine on the nitrosating agent.

Deprotonation to yield the stable N-nitrosamine.

Computational studies have provided further insight into the reaction mechanism. For instance, DFT calculations on the N-nitrosation of secondary amines with N₂O₃ have shown that the reaction proceeds via a transition state where the nitrogen of the amine attacks one of the nitrogen atoms of N₂O₃.

The electronic nature of the amine also plays a crucial role. Electron-donating groups on the amine, such as the methoxy (B1213986) group in m-Methoxy-N-methylbenzylamine, are expected to increase the nucleophilicity of the nitrogen atom, thereby facilitating the nitrosation reaction. Conversely, electron-withdrawing groups would decrease the reaction rate. The steric hindrance around the nitrogen atom can also influence the rate of nitrosation.

Identification and Characterization of Nitrosating Agents and Transient Intermediates (e.g., NO+, NO2 radical, N2O4)

The synthesis of N-nitrosamines occurs through the reaction of a nitrosatable amine with a nitrosating agent. acs.org For m-Methoxy-N-methyl-N-nitrosobenzylamine, the precursor is the secondary amine, m-Methoxy-N-methylbenzylamine. The formation of the N-nitroso bond is facilitated by various nitrosating agents and involves several transient, highly reactive intermediates. researchgate.net

Common Nitrosating Agents:

Nitrous Acid (HNO₂): Typically generated in situ from a nitrite salt (e.g., sodium nitrite) under acidic conditions. fda.gov

Dinitrogen Trioxide (N₂O₃): Formed from the self-association of nitrous acid, it is a potent nitrosating agent in aqueous and organic media. researchgate.net

Nitrogen Dioxide (NO₂) and Dinitrogen Tetroxide (N₂O₄): In the gas phase or in certain solvents, these oxides of nitrogen can act as nitrosating agents, often through radical pathways. nih.govnist.gov N₂O₄ exists in equilibrium with NO₂. researchgate.net

Nitrosonium Cation (NO⁺): This powerful electrophile is a key intermediate in many nitrosation reactions, particularly under strongly acidic conditions. pjoes.comresearchgate.net It can be generated from nitrous acid protonation followed by water loss.

Other Agents: Nitrosyl halides (e.g., NOCl) and alkyl nitrites (e.g., tert-butyl nitrite) can also serve as effective nitrosating agents under specific conditions. nih.govrsc.org

Transient Intermediates: The nitrosation process is not a single-step reaction but involves the formation of key transient species that dictate the reaction pathway.

Nitrosonium Cation (NO⁺): As a potent electrophile, it directly attacks the lone pair of electrons on the nitrogen atom of the secondary amine. pjoes.comresearchgate.net

Nitrogen Dioxide Radical (NO₂•): A free radical mechanism can occur, especially in gas-phase reactions or in the presence of NO₂. This pathway involves the abstraction of a hydrogen atom from the amine nitrogen by NO₂, forming an aminyl radical and nitrous acid. The aminyl radical is subsequently trapped by nitric oxide (NO) to yield the nitrosamine (B1359907). nih.govnist.gov

Dinitrogen Tetroxide (N₂O₄): This dimer of nitrogen dioxide can participate in nitrosation reactions, and its dissociation into two NO₂ radicals is a key thermodynamic consideration. researchgate.net

The specific agent and pathway depend heavily on the reaction conditions such as pH, solvent, and the presence of other chemical species. nih.gov For instance, in acidic aqueous solutions, the pathway involving nitrous acid and the nitrosonium ion is predominant. fda.gov

Table 1: Key Nitrosating Species and Their Role

Nitrosating Species Chemical Formula Typical Conditions for Formation Role in Nitrosation
Nitrosonium Cation NO⁺ Strong acid Potent electrophile, attacks amine nitrogen directly. pjoes.com
Dinitrogen Trioxide N₂O₃ Acidic aqueous solution Effective nitrosating agent formed from nitrous acid. researchgate.net
Nitrogen Dioxide NO₂ Gas phase, organic solvents Participates in free radical nitrosation pathways. nih.gov
Dinitrogen Tetroxide N₂O₄ Equilibrium with NO₂ Acts as a source of NO₂ for radical reactions. researchgate.net

Kinetic and Thermodynamic Aspects of N-Nitrosation Processes

The rate of formation of this compound is governed by several kinetic and thermodynamic factors. The reaction kinetics are highly dependent on the pH of the medium, the concentration of both the amine and the nitrosating agent, and the temperature. nih.gov

Kinetic Factors:

Amine Basicity: The nucleophilicity of the amine precursor is a critical factor. The methoxy group at the meta position on the benzyl (B1604629) ring of m-Methoxy-N-methylbenzylamine has a minor electronic effect on the benzylic nitrogen, meaning its basicity is similar to that of N-methylbenzylamine. More basic (more nucleophilic) amines generally react faster with nitrosating agents. rsc.org

Temperature: As with most chemical reactions, the rate of nitrosation increases with temperature.

Catalysis: The reaction can be catalyzed by certain species. For example, carbonyl compounds can accelerate nitrosamine formation under neutral or basic conditions by forming highly reactive iminium ions. nih.gov Electrophiles, in general, can facilitate N-nitrosamine formation through various mechanisms. nih.gov

Thermodynamic Considerations: The formation of N-nitrosamines is generally an exothermic process. Theoretical studies on the nitrosation of secondary amines via the free radical pathway involving NO₂ have calculated activation energies (ΔH‡). For dimethylamine, the barrier for H-abstraction by NO₂ is approximately 45 kJ/mol. nih.govnist.gov While specific data for m-Methoxy-N-methylbenzylamine is not readily available, the values for analogous secondary amines provide insight into the thermodynamic feasibility of the reaction. Computational studies using Density Functional Theory (DFT) on a range of secondary amines indicate that the activation energies for nitrosation are relatively low, suggesting the reaction is likely to occur if the reactive components are present. researchgate.net

Table 2: Activation Enthalpies (ΔH‡) for H-Abstraction from Amines by NO₂

Amine ΔH‡ (kJ/mol) Reference
Ammonia (NH₃) 106 nih.gov
Methylamine 72 nih.gov
Dimethylamine 45 nih.gov
Pyrrolidine 30 nih.govnist.gov
Piperidine 44 nih.govnist.gov

Intrinsic Chemical Reactivity and Molecular Transformations of this compound

The chemical behavior of this compound is largely dictated by the electronic properties of the N-nitroso functional group.

Electrophilic Nature and Reactivity of the Nitroso Functional Group

Reactions involving the Nitroso Group:

Reaction with Electrophiles at Oxygen: The oxygen atom of the nitroso group possesses lone pairs and can act as a nucleophile. It reacts with various electrophiles, such as alkylating agents, to form alkoxydiazenium salts. nih.govacs.org

Denitrosation: Under acidic conditions, N-nitrosamines can undergo denitrosation to regenerate the parent secondary amine. nih.gov This process can be accelerated by the presence of nucleophiles. acs.org

Directing Group in Synthesis: The N-nitroso group can function as a removable directing group in organic synthesis. For example, it can direct ortho-metalation for C-H activation on the aromatic ring of N-nitrosoaniline derivatives. nih.gov

α-Lithiated Nitrosamines: The electron-withdrawing nature of the nitroso group acidifies the α-protons on the adjacent carbon atoms (the methyl and benzyl groups). This allows for deprotonation with strong bases like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. These carbanionic species are powerful nucleophiles that can react with a variety of electrophiles, providing a synthetic route to α-substituted secondary amines after a subsequent denitrosation step. nih.gov

Pathways Leading to the Formation and Fate of Reactive Electrophiles

A critical aspect of N-nitrosamine chemistry is their metabolic activation into highly reactive electrophilic species. nih.gov This transformation is a key step in the processes that underlie their biological activity. All N-nitrosamines require metabolic activation to exert their effects. nih.gov

The primary pathway for metabolic activation is enzymatic α-hydroxylation, catalyzed mainly by cytochrome P450 enzymes. nih.govpnas.org

α-Hydroxylation: An enzyme, typically a cytochrome P450, hydroxylates one of the carbon atoms directly attached to the amine nitrogen (the α-carbon). For this compound, this can occur on either the methyl carbon or the benzylic carbon.

Spontaneous Decomposition: The resulting α-hydroxynitrosamine is highly unstable and spontaneously decomposes. pnas.org

Formation of Reactive Intermediates:

If hydroxylation occurs on the methyl group, the intermediate breaks down to form formaldehyde (B43269) and a methyldiazonium ion (CH₃N₂⁺).

If hydroxylation occurs on the benzylic carbon, the intermediate decomposes to form m-methoxybenzaldehyde and a methyldiazonium ion.

Generation of the Ultimate Electrophile: The diazonium ion is extremely unstable and rapidly loses molecular nitrogen (N₂) to generate a highly reactive carbocation (e.g., a methyl cation or a m-methoxybenzyl cation). pjoes.com

These carbocations are potent electrophiles that can readily react with cellular nucleophiles. researchgate.net The formation and subsequent reactions of these electrophiles are central to the molecular transformations of N-nitrosamines in biological systems. nih.gov An alternative, though less common, metabolic pathway is denitrosation, which is considered a detoxification mechanism as it leads to the less potent secondary amine. instem.com

Metabolic Activation Mechanisms of M Methoxy N Methyl N Nitrosobenzylamine

Cytochrome P450-Dependent Bioactivation Pathways

The metabolic activation of N-nitrosamines is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govpjoes.com These enzymes initiate the transformation of the relatively stable nitrosamine (B1359907) into reactive species. impactfactor.org

The principal and rate-limiting step in the metabolic activation of most N-nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (in the alpha-position) to the N-nitroso group. acs.orgchemrxiv.orgnih.gov This reaction, known as α-hydroxylation, is considered the key event that initiates the cascade leading to carcinogenic intermediates. nih.govpnas.org For m-Methoxy-N-methyl-N-nitrosobenzylamine, this can occur at either the methyl carbon or the benzylic carbon. The resulting α-hydroxynitrosamine is a highly unstable intermediate. mdpi.com The general consensus is that α-hydroxylation is a crucial pathway for many nitrosamines as it generates highly reactive electrophilic species. pnas.org

Multiple cytochrome P450 isoforms are involved in the metabolic activation of nitrosamines, with varying degrees of specificity depending on the substrate's structure. nih.govnih.gov While direct studies on this compound are limited, data from structurally related nitrosamines provide significant insights into the probable enzymatic pathways.

CYP2E1 is a primary enzyme responsible for the bioactivation of low molecular weight nitrosamines, such as N-nitrosodimethylamine (NDMA). nih.govmdpi.comnih.gov Its involvement is characterized by the oxidation of the methyl group. nih.gov CYP2A6 also plays a significant role, particularly in the metabolism of compounds like N-nitrosodiethylamine (NDEA) and various tobacco-specific nitrosamines. nih.govumn.edu For N-alkylnitrosamines, as the length of the alkyl chains increases, the contribution of CYP2A6 to metabolic activation tends to increase. nih.gov

Research on the closely related N-methyl-N-nitrosobenzylamine (MNBA) has shown that its metabolism, yielding benzaldehyde (B42025), is catalyzed by microsomal enzymes found in the liver and esophagus. nih.gov Further studies on N-nitroso-N-methylaniline, which shares the N-methyl-N-nitrosoaryl moiety, demonstrated that CYP2B1 can catalyze both α-C-hydroxylation and denitrosation, whereas CYP2B2 only catalyzes denitrosation. nih.gov It is plausible that these and other P450 isoforms contribute to the metabolism of this compound.

Interactive Data Table: P450 Isoforms in the Metabolism of Related Nitrosamines

P450 IsoformSubstrate(s)Role in MetabolismReferences
CYP2E1 N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), Tobacco-specific nitrosaminesPrimary catalyst for α-methyl hydroxylation of NDMA. nih.govmdpi.com Contributes to NDEA activation. nih.gov nih.govmdpi.comnih.gov
CYP2A6 N-nitrosodiethylamine (NDEA), Tobacco-specific nitrosamines (NNK, NNN)Major catalyst for NDEA activation. nih.gov Key enzyme for NNN bioactivation. umn.edu Contribution increases with alkyl chain length. nih.gov nih.govnih.govumn.edu
CYP2B1 N-nitroso-N-methylaniline (NMA)Catalyzes both α-C-hydroxylation (activation) and denitrosation (detoxification). nih.gov nih.gov
CYP2B2 N-nitroso-N-methylaniline (NMA)Catalyzes denitrosation only. nih.gov nih.gov
CYP1A1 N-nitrosodibutylamine (NDBA)Plays a major role in the metabolic activation of nitrosamines with longer alkyl chains like NDBA. nih.gov nih.gov

Generation of Ultimate Carcinogenic Intermediates

Following the initial α-hydroxylation by cytochrome P450 enzymes, the unstable α-hydroxynitrosamine intermediate undergoes spontaneous, non-enzymatic decomposition. This decomposition is the source of the ultimate carcinogenic species. nih.govmdpi.com

The breakdown of the α-hydroxynitrosamine proceeds via the elimination of an aldehyde or ketone, leading to the formation of a diazonium ion. acs.orgnih.gov In the case of this compound, α-hydroxylation at the methyl group would lead to the formation of an unstable α-hydroxymethyl derivative. This species spontaneously decomposes to yield formaldehyde (B43269) and a methyldiazonium ion. mdpi.com

Alternatively, hydroxylation at the benzylic position would produce m-methoxybenzaldehyde and a corresponding m-methoxybenzenediazonium ion. Diazonium ions are generally unstable, especially in aqueous media at physiological pH, and readily decompose. acs.orgat.ua The methyldiazonium ion is a potent alkylating agent, considered a major contributor to the mutagenicity of methylating nitrosamines. nih.govmdpi.com Quantum chemical calculations confirm that the formation of the diazonium cation from the protonated α-hydroxynitrosamine is a highly exothermic step that proceeds without a significant activation barrier. nih.gov

The decomposition of the diazonium ions is the final step in generating the ultimate carcinogenic electrophiles. The methyldiazonium ion, for instance, can lose a molecule of nitrogen gas (N₂) to form a highly reactive methyl carbocation. nih.govpjoes.com This carbocation can then alkylate nucleophilic sites on DNA. nih.gov

The metabolic process also generates electrophilic aldehydes. nih.gov As mentioned, hydroxylation of the methyl group of this compound releases formaldehyde. mdpi.com Hydroxylation of the benzyl (B1604629) group releases m-methoxybenzaldehyde. Formaldehyde is a known carcinogen that can form DNA adducts and cross-links. nih.govmdpi.com The formation of benzaldehyde has been confirmed in the metabolism of the related compound N-methyl-N-nitrosobenzylamine. nih.gov These aldehydes can be further oxidized by cellular enzymes. mdpi.com

Interactive Data Table: Predicted Metabolic Products of this compound

Metabolic PathwayInitial IntermediateUltimate Reactive SpeciesByproductsReferences
α-Hydroxylation at Methyl Group α-Hydroxy(methyl)nitrosamineMethyldiazonium Ion, Methyl CarbocationFormaldehyde nih.govnih.govmdpi.com
α-Hydroxylation at Benzyl Group α-Hydroxy(benzyl)nitrosaminem-Methoxybenzenediazonium Ion, m-Methoxybenzyl Carbocationm-Methoxybenzaldehyde nih.govnih.gov

Factors Modulating Metabolic Activation Pathways

Several factors can influence the rate and course of the metabolic activation of this compound. The presence of substituents on the aromatic ring or alkyl chain can have significant electronic or steric effects, potentially altering the susceptibility of the α-carbon to hydroxylation. chemrxiv.org For example, structural features can either promote or hinder the likelihood of α-carbon hydroxylation. chemrxiv.org

Competition with other xenobiotics for the same P450 enzymes can also modulate metabolism. Furthermore, the expression levels of relevant P450 isoforms, such as CYP2E1 and CYP2A6, can vary significantly among individuals and in different tissues, leading to differences in metabolic activation. nih.govmdpi.com The specific organ where metabolism occurs is also a critical factor, as enzyme activity can differ substantially between tissues like the esophagus, liver, and forestomach. nih.gov Detoxification pathways, such as denitrosation or conjugation reactions, compete with the activation pathways and can reduce the formation of carcinogenic intermediates. mdpi.comresearchgate.net

Influence of Substituent Effects on Metabolic Fate (e.g., methyl substitution on carbon atoms adjacent to nitrogen or on the phenyl residue)

Substituents on the aromatic ring or on the alkyl groups of N-nitrosamines can significantly alter their metabolic activation. The introduction of a methoxy (B1213986) group at the meta-position of the phenyl ring in NMBzA is expected to influence its metabolism through electronic and steric effects.

The methoxy group is an electron-donating group, which can increase the electron density of the aromatic ring. This alteration in electronic properties may affect the affinity of the substrate for the active site of metabolizing enzymes, such as cytochrome P450. For instance, studies on other aromatic compounds have shown that methoxy substitution can direct the site of metabolic attack. In the case of naphtho[2,1-b]furan, the presence of a methoxy group resulted in enzymatic attack primarily on the benzene (B151609) ring. nih.gov

Furthermore, the position of the substituent is crucial. For N-nitrosoaminophenol derivatives, a methoxy group was found to reduce the compound's reactivity, potentially by suppressing the deprotonation step necessary for its activity. nih.gov In the context of this compound, the methoxy group could influence the rate of α-hydroxylation at either the methyl or the benzyl carbon. The electronic effects might alter the susceptibility of the benzylic C-H bonds to enzymatic cleavage.

In studies of NMBzA, metabolism occurs at both the methyl and benzyl positions, leading to the formation of formaldehyde and benzaldehyde, respectively. nih.gov The presence of a methoxy group on the phenyl ring would likely result in the formation of m-methoxybenzaldehyde upon hydroxylation of the benzyl carbon. The relative rates of methyl versus benzyl hydroxylation could be altered compared to the unsubstituted NMBzA due to the electronic influence of the methoxy group on the stability of the benzylic radical intermediate.

Comparative Metabolic Studies Across Biological Systems and Organ Specificity (e.g., liver, esophagus, forestomach microsomes)

Studies on NMBzA have demonstrated marked organ specificity in its metabolism, which correlates with its target organ for carcinogenesis, the esophagus in rats. nih.gov Microsomes prepared from rat esophageal mucosa have been shown to metabolize NMBzA at a high rate. researchgate.net

In female rats, the metabolic activity towards NMBzA was found to be highest in the esophagus, followed by the forestomach, and then the liver. Conversely, in female mice, the liver exhibited greater metabolic activity than the forestomach. This species and organ-specific metabolism is a critical factor in determining the carcinogenic outcome.

For this compound, it is plausible that a similar pattern of organ-specific metabolism would be observed. The esophagus would likely be a primary site of metabolic activation, given its high capacity for metabolizing the parent compound, NMBzA. The rate of metabolism in different organs would be dependent on the expression and activity of specific cytochrome P450 isozymes capable of hydroxylating the substituted nitrosamine.

The metabolism of NMBzA in rat liver microsomes is extensive, yielding benzaldehyde, benzyl alcohol, and formaldehyde. researchgate.net The rate of metabolism at the benzyl group in the liver is significantly higher than at the methyl group. researchgate.net In contrast, esophageal microsomes primarily produce benzaldehyde and formaldehyde, with benzyl alcohol formation being undetectable. researchgate.net

Below is a comparative table of metabolites formed from NMBzA in different rat tissues, which can be used to infer the potential metabolic products of its methoxy-substituted analogue.

MetaboliteLiver MicrosomesEsophageal Mucosa Microsomes
BenzaldehydeHighModerate
Benzyl alcoholPresentUndetectable
FormaldehydePresentPresent

This table is based on data for N-methyl-N-nitrosobenzylamine (NMBzA) and is intended to be illustrative for its methoxy-substituted analog.

In Vitro Metabolic Studies Using Cellular Fractions and Subcellular Components

In vitro studies utilizing subcellular fractions, such as microsomes, are invaluable for elucidating the enzymatic basis of metabolic activation. Microsomes contain a high concentration of cytochrome P450 enzymes, which are central to the metabolism of nitrosamines.

In vitro incubations of NMBzA with rat liver and esophageal microsomes have been instrumental in identifying the primary metabolites and the cofactors required for the enzymatic reactions. researchgate.net These studies have shown that the metabolism is dependent on NADPH and is inhibited by carbon monoxide, which are characteristic features of cytochrome P450-mediated reactions. researchgate.net

For this compound, similar in vitro experiments would be necessary to definitively characterize its metabolic profile. Such studies would involve incubating the compound with microsomes from various tissues (e.g., liver, esophagus, forestomach) and analyzing the formation of expected metabolites like m-methoxybenzaldehyde and formaldehyde.

The following table summarizes the key findings from in vitro metabolic studies of NMBzA, which provide a framework for what could be expected for this compound.

ParameterFinding for NMBzA
Cellular Fraction Metabolism is preferentially located in the microsomal fraction. researchgate.net
Cofactor Requirement Dependent on reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). researchgate.net
Inhibitors Inhibited by carbon monoxide (CO) and 2-diethylaminoethyl-2,2-diphenylvalerate. researchgate.net
Enzyme System Implicates cytochrome P-450 as the primary enzyme system. researchgate.net

This table is based on data for N-methyl-N-nitrosobenzylamine (NMBzA) and is intended to be illustrative for its methoxy-substituted analog.

Molecular Interactions with Deoxyribonucleic Acid Dna

Mechanisms of DNA Adduct Formation

The genotoxicity of N-nitrosamines is contingent upon their metabolic activation, a process that generates highly reactive alkylating agents. For N-nitrosobenzylmethylamines, this activation leads to the formation of a benzylating intermediate. It is hypothesized that m-Methoxy-N-methyl-N-nitrosobenzylamine follows a similar bioactivation pathway, resulting in a methoxybenzylating species that subsequently reacts with nucleophilic sites on DNA bases.

Research on the parent compound, N-nitrosobenzylmethylamine (NBzMA), provides insight into the probable sites of DNA modification by its methoxy-substituted analog. Studies have demonstrated that NBzMA is a potent alkylating agent, forming both methyl and benzyl (B1604629) adducts with DNA.

Following administration of N-nitroso(methyl-14C)methylbenzylamine to mice, the primary methylated purines detected were 7-methylguanine (B141273) (7-meG) and O6-methylguanine (O6-meG). nih.govnih.gov The formation of O6-meG is particularly significant due to its high mutagenic potential. researchgate.net While NDMA and NMBzA were found to be equally potent in producing 7-methylguanine and O6-methylguanine in rat liver DNA, their ability to initiate preneoplastic foci differed, suggesting that DNA methylation alone does not predict this outcome. nih.gov

In addition to methylation, NBzMA also acts as a benzylating agent. Analysis of DNA from rats treated with NBzMA revealed the presence of several benzyl adducts, including N2-benzylguanine, 3-benzyladenine, and 7-benzylguanine. nih.gov While O6-benzyl-2'-deoxyguanosine was also formed, it appeared to be rapidly repaired in vivo. nih.gov It is therefore anticipated that this compound would form analogous methoxybenzyl adducts at these nucleophilic sites on DNA. The primary DNA adducts formed by metabolically activated N-nitrosamines are summarized in the table below.

Adduct TypeSpecific AdductsSignificance
Methyl Adducts 7-methylguanine (7-meG), O6-methylguanine (O6-meG), N3-methyladenine (N3-meA)O6-meG is highly mutagenic. N-alkylations are generally cytotoxic.
Benzyl Adducts N2-benzylguanine, 3-benzyladenine, 7-benzylguanine, O6-benzyl-2'-deoxyguanosineContribute to the overall genotoxic burden. O6-benzyl adducts are subject to repair.

DNA cross-links, which are covalent linkages between two nucleotides, can be categorized as either intrastrand (within the same DNA strand) or interstrand (between opposite DNA strands). These lesions are particularly cytotoxic as they can completely block essential cellular processes like DNA replication and transcription. wikipedia.org While certain alkylating agents, such as nitrogen mustards and cisplatin, are well-known for their ability to induce DNA cross-links, the formation of such lesions by N-nitrosobenzylamines is less characterized. wikipedia.orgnih.gov Some N-nitroso compounds, particularly those that generate diazonium ions, have been shown to induce interstrand cross-links, often at 5'-CG sequences. nih.govmdpi.com Given that the metabolic activation of this compound is expected to produce a reactive methoxybenzyldiazonium ion, the potential for the formation of DNA cross-links cannot be excluded, although direct experimental evidence for this specific compound is currently unavailable.

Consequences of DNA Adducts on Genomic Integrity and Function

The formation of DNA adducts by this compound can have profound effects on the integrity and function of the genome. These consequences range from interference with enzymatic processes to the induction of permanent genetic mutations.

DNA adducts can act as physical impediments to the molecular machinery responsible for DNA replication and transcription. mdpi.comuq.edu.au The passage of DNA and RNA polymerases can be stalled by the presence of bulky adducts on the DNA template. For instance, N3-methyladenine is known to be a replication-blocking lesion. nih.gov The bulky nature of methoxybenzyl adducts would also be expected to interfere with these processes. Such blockage can lead to the collapse of replication forks and the generation of double-strand breaks, which are highly toxic lesions.

Transcription is similarly vulnerable to inhibition by DNA adducts. The presence of an adduct within a gene's coding sequence or promoter region can prevent RNA polymerase from synthesizing a messenger RNA (mRNA) copy, thereby silencing gene expression. uq.edu.aunih.gov This inhibition can occur through several mechanisms, including direct steric hindrance of the polymerase or by preventing the binding of essential transcription factors to their recognition sites. uq.edu.auresearchgate.net

One of the most well-documented consequences of DNA alkylation by N-nitroso compounds is the induction of point mutations. The O6-methylguanine adduct is particularly notorious for its miscoding properties. During DNA replication, O6-meG preferentially pairs with thymine (B56734) instead of cytosine. This leads to a G:C to A:T transition mutation in the subsequent round of replication. researchgate.net This type of mutation is a characteristic hallmark of exposure to methylating N-nitrosamines. nih.gov

Studies on a series of para-substituted N-nitroso-N-benzylmethylamines have provided insights into the influence of substituents on mutagenic activity. In a study using Salmonella typhimurium TA1535, the p-methoxy substituted analog of N-nitrosobenzylmethylamine showed lower mutagenicity compared to the unsubstituted compound and other derivatives with electron-withdrawing groups. nih.gov This suggests that the electronic properties of the substituent on the benzyl ring can modulate the mutagenic potential of the compound. While this data is for the para-isomer, it suggests that the position of the methoxy (B1213986) group is a key determinant of biological activity. The mutational specificity of different N-nitrosamines has been shown to be distinct and can be used to infer the nature of the ultimate mutagenic species. nih.gov

Endogenous DNA Repair Pathways Counteracting N-Nitrosobenzylamine-Induced Damage

Cells have evolved a sophisticated network of DNA repair pathways to counteract the deleterious effects of DNA damage. For the types of adducts generated by this compound, several repair mechanisms are particularly relevant.

The most critical repair pathway for the highly mutagenic O6-alkylguanine adducts is direct reversal by the O6-alkylguanine-DNA alkyltransferase (AGT) or O6-methylguanine-DNA methyltransferase (MGMT) protein. researchgate.netnih.gov This protein directly transfers the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site, thereby restoring the normal guanine base in a single step. researchgate.net The MGMT protein is also capable of repairing larger adducts, although its efficiency may vary. nih.gov

N-alkylated purines, such as N7-methylguanine and N3-methyladenine, are primarily repaired through the Base Excision Repair (BER) pathway. nih.govresearchgate.net This multi-step process is initiated by a DNA glycosylase, such as N-methylpurine-DNA glycosylase (MPG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond. nih.gov This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes in the BER pathway to restore the correct DNA sequence.

For bulkier adducts, such as the methoxybenzyl adducts, that cause significant distortion to the DNA helix, the Nucleotide Excision Repair (NER) pathway may also play a role. NER is a versatile pathway that recognizes and removes a wide range of structurally diverse DNA lesions.

The interplay between the formation of DNA adducts by this compound and their removal by these cellular repair mechanisms is a critical determinant of the ultimate genotoxic and carcinogenic outcome of exposure to this compound.

Direct Reversal Mechanisms (e.g., O6-Methylguanine-DNA Methyltransferase (MGMT) Activity)

One of the most critical DNA lesions formed by methylating N-nitroso compounds is O⁶-methylguanine (O⁶-MeG). nih.govescholarship.org This adduct is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. nih.gov The primary defense against this type of damage is a direct reversal repair mechanism mediated by the protein O⁶-methylguanine-DNA methyltransferase (MGMT). nih.govnih.govnih.gov

MGMT is a "suicide" enzyme that scans the DNA for alkylation damage at the O⁶-position of guanine. nih.govescholarship.org Upon identifying an O⁶-alkylguanine adduct, the MGMT protein transfers the alkyl group from the DNA base to a cysteine residue within its own active site. escholarship.org This reaction directly restores the guanine base to its correct structure in a single step. However, this transfer results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. escholarship.org The cell's capacity to repair O⁶-alkylguanine is therefore limited by the available pool of active MGMT protein. researchgate.net Studies in transgenic mice have demonstrated that increased levels of MGMT activity can significantly protect against the carcinogenic effects of N-nitroso compounds, highlighting its crucial role in preventing mutations. researchgate.net

Repair ProteinMechanism of ActionTarget LesionOutcome
O⁶-Methylguanine-DNA Methyltransferase (MGMT) Direct transfer of the alkyl group from the DNA base to a cysteine residue in the enzyme's active site. escholarship.orgO⁶-alkylguanineGuanine base is restored; MGMT protein is irreversibly inactivated and degraded. escholarship.org

Excision Repair Systems (e.g., Base Excision Repair (BER), Mismatch Repair (MMR))

When DNA adducts are not corrected by direct reversal, cells employ more complex excision repair systems that remove and replace the damaged portion of the DNA.

Base Excision Repair (BER) is a primary pathway for the repair of small, non-helix-distorting base lesions, including those caused by alkylation, oxidation, and deamination. nih.govnih.govmdpi.com Alkylating agents can produce various N-alkylated bases, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), which are major products of many N-nitrosamines. nih.govescholarship.org N3-MeA, in particular, is a cytotoxic lesion that can block DNA replication. mdpi.commdpi.com

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond that links it to the sugar-phosphate backbone. mdpi.comnih.govnih.gov For example, N-methylpurine DNA glycosylase (MPG), also known as alkyladenine glycosylase (AAG), recognizes and removes lesions like N3-MeA and N7-MeG. nih.govmdpi.com This removal creates an apurinic/apyrimidinic (AP) site, which is a gap in the DNA strand. nih.gov An AP endonuclease then cleaves the phosphodiester backbone at this site, and DNA polymerase fills the gap with the correct nucleotide. Finally, DNA ligase seals the nick to complete the repair process. mdpi.com

Mismatch Repair (MMR) is another crucial repair system that corrects errors made during DNA replication, such as base-base mismatches and small insertions or deletions. nih.gov The MMR system also plays a role in the cellular response to certain types of DNA damage, including O⁶-MeG adducts. If an O⁶-MeG lesion is not repaired by MGMT before replication occurs, DNA polymerase may incorrectly insert a thymine opposite it. The resulting O⁶-MeG:T mismatch is recognized by the MMR system.

Instead of repairing the lesion, the MMR machinery may repeatedly attempt to "correct" the newly synthesized strand containing the thymine, leading to a futile cycle of excision and resynthesis. This persistent signaling and processing by the MMR system can trigger cell cycle arrest, typically in the G2 phase, or even lead to programmed cell death (apoptosis). Therefore, a proficient MMR system can prevent the proliferation of cells carrying potentially mutagenic lesions by inducing a G2 arrest or cell death. This highlights the role of MMR not just in direct repair, but also in broader DNA damage surveillance.

Repair SystemKey Proteins/EnzymesInitial Damage RecognizedRepair Mechanism Summary
Base Excision Repair (BER) DNA Glycosylases (e.g., AAG/MPG), AP Endonuclease, DNA Polymerase, DNA Ligase nih.govmdpi.comN-alkylated bases (e.g., N3-methyladenine, N7-methylguanine) nih.govescholarship.orgThe damaged base is excised, creating an AP site. The DNA backbone is cleaved, the gap is filled, and the strand is ligated. mdpi.com
Mismatch Repair (MMR) MutS and MutL homolog complexes (e.g., MutSα, MutLα)Mismatched bases (e.g., O⁶-MeG:T) resulting from replication of damaged DNA.Recognizes the mismatch, excises a segment of the newly synthesized strand containing the error, and resynthesizes the segment. Can trigger cell cycle arrest or apoptosis.

Interplay with Other DNA Damage Response Networks

The repair of DNA damage is intricately linked with the broader DNA Damage Response (DDR) network, a complex signaling cascade that coordinates DNA repair with cell cycle control and apoptosis. When DNA lesions are detected, sensor proteins can activate transducer kinases, which in turn phosphorylate a multitude of downstream effector proteins. This signaling cascade can halt the cell cycle at specific checkpoints (e.g., G2/M), providing more time for repair before the cell attempts to divide.

For example, the processing of alkylation damage by the MMR system can serve as a signal to the DDR network. A competent MMR system is necessary to induce a G2 phase arrest in response to certain alkylating agents. This checkpoint prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of mutations. Furthermore, if the damage is too extensive or cannot be repaired, the DDR network can activate apoptotic pathways to eliminate the compromised cell, preventing its potential transformation into a cancer cell. nih.gov There is also evidence of crosstalk between different repair pathways; for instance, repair initiated by BER at an N-alkylation adduct can stimulate MMR activity at a nearby O⁶-MeG lesion. This interplay ensures a robust and coordinated cellular response to protect the genome from the deleterious effects of alkylating agents.

Advanced Analytical and Spectroscopic Methodologies for Research on M Methoxy N Methyl N Nitrosobenzylamine

Mass Spectrometry-Based Techniques for Detection and Quantitation

Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of N-nitrosamines, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful tool for the determination of N-nitrosamines in various matrices. This technique combines the separation capabilities of HPLC with the sensitive and selective detection of tandem mass spectrometry. For the analysis of N-nitrosamines, including structurally related compounds to m-Methoxy-N-methyl-N-nitrosobenzylamine, HPLC-MS/MS methods have been developed with limits of quantification (LOQ) in the low nanogram per milliliter (ng/mL) range. sciex.com

Method development often involves optimizing chromatographic conditions to achieve separation from matrix interferences and other analytes. A common approach utilizes a C18 column with a gradient elution of mobile phases such as water and methanol, often with additives like formic acid to improve ionization. thermofisher.comglsciences.com The mass spectrometer is typically operated in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). sciex.comdergipark.org.tr Quantification is achieved through multiple reaction monitoring (MRM), which enhances selectivity by monitoring specific precursor-to-product ion transitions. sciex.comdergipark.org.tr

Table 1: Illustrative HPLC-MS/MS Parameters for N-Nitrosamine Analysis

Parameter Typical Condition
Column C18 (e.g., 4.6x250 mm, 5 µm) dergipark.org.tr
Mobile Phase A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid thermofisher.com
Flow Rate 0.5 mL/min sciex.com
Ionization Source ESI or APCI, Positive Mode sciex.comdergipark.org.tr

| Detection Mode | Multiple Reaction Monitoring (MRM) dergipark.org.tr |

The application of HPLC-MS/MS has been crucial in the analysis of nitrosamine (B1359907) impurities in pharmaceutical products, where low detection limits are essential. sigmaaldrich.com For instance, methods have been validated to quantify various nitrosamines with LOQs as low as 0.1 ng/mL, which corresponds to 0.05 µg/g of impurity in a drug product. sciex.com

For volatile N-nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS) and its tandem version, GC-MS/MS, are highly effective analytical techniques. kirj.eeshimadzu.comrestek.com These methods are well-suited for the simultaneous analysis of multiple nitrosamines. shimadzu.com Sample preparation for GC-MS analysis often involves extraction with a suitable solvent like dichloromethane (B109758), followed by direct injection into the GC system. shimadzu.comedqm.eu

The separation is typically performed on a capillary column, such as a DB-624 or similar, which is suitable for volatile compounds. researchgate.net The mass spectrometer is operated in electron ionization (EI) or chemical ionization (CI) mode. kirj.eenih.gov For enhanced selectivity and to minimize matrix interference, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is frequently employed. shimadzu.comedqm.eu

Research has demonstrated the capability of GC-MS/MS to achieve low limits of detection (LOD), often in the parts-per-billion (ppb) range. restek.com For example, a method for analyzing nine volatile N-nitrosamines in meat products reported limits of quantification (LOQs) between 0.3 and 0.4 µg/kg. nih.gov The use of isotope-labeled internal standards is a common practice to ensure accurate quantification. nih.gov

Table 2: Representative GC-MS/MS Conditions for Volatile N-Nitrosamine Analysis

Parameter Typical Condition
Injection Mode Splitless shimadzu.com
Column e.g., SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) shimadzu.com
Carrier Gas Helium or Hydrogen shimadzu.com
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) kirj.eenih.gov

| Detection Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

The robustness of GC-MS/MS methods allows for their application in various complex matrices, including food and environmental samples. kirj.eegcms.cz

Ultra-High-Pressure Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers significant advantages in terms of speed and resolution for the analysis of N-nitrosamines in complex biological matrices like plasma and urine. rsc.orgresearchgate.net The use of smaller particle size columns in UHPLC allows for faster separations without compromising efficiency. rsc.org

A sensitive and selective method for the simultaneous determination of nine N-nitrosamines in biological samples has been developed using UHPLC coupled to a triple quadrupole linear ion trap mass spectrometer (QTRAP-MS). rsc.orgresearchgate.net This method employed an atmospheric pressure chemical ionization (APCI) source in positive mode and achieved good linearity in the range of 0.2–20 μg L−1. rsc.orgresearchgate.net The limits of detection were reported to be between 0.02–0.1 μg L−1. rsc.orgresearchgate.net

The use of high-resolution mass spectrometry (HRMS) coupled with UHPLC provides an additional layer of specificity through accurate mass measurements, which is beneficial for identifying unknown nitrosamines and reducing false positives. waters.comthermofisher.com Methods have been developed that can simultaneously detect and quantify multiple N-nitrosamines at levels below 0.1 ng/mL. waters.com

Table 3: Exemplary UHPLC-MS/MS Parameters for N-Nitrosamine Analysis in Biological Samples

Parameter Typical Condition
Column e.g., T3 column rsc.org
Mobile Phase Gradient elution of acetonitrile and water rsc.org
Ionization Source APCI, Positive Mode rsc.org
Mass Analyzer Triple Quadrupole or High-Resolution Mass Spectrometer rsc.orgwaters.com

| Detection Mode | MRM or Full Scan with Accurate Mass rsc.orgwaters.com |

The enhanced sensitivity and selectivity of UHPLC-MS/MS make it a valuable tool for pharmacokinetic studies and for assessing exposure to N-nitrosamines in biological systems. rsc.org

Spectroscopic Techniques for Mechanistic Elucidation and Structural Characterization

Spectroscopic techniques play a pivotal role in understanding the formation mechanisms and confirming the structures of N-nitrosamines.

In situ Raman spectroscopy is a powerful technique for monitoring chemical reactions in real-time and identifying transient intermediates. An electrochemical Raman method has been described to investigate the reaction pathway of amine nitrosations. researchgate.net This approach allows for the detection of intermediate species formed during the reaction, providing valuable mechanistic insights. researchgate.net

In the context of N-nitrosamine synthesis, in situ Raman spectroscopy can be used to follow the conversion of the starting amine and the formation of the N-nitrosamine product. researchgate.net The spectra of reaction intermediates can be correlated with calculated spectra from density functional theory (DFT) to validate the proposed reaction pathway. researchgate.net This technique has been applied to the electrochemical synthesis of N-methyl-N-nitrosobenzylamine, a compound structurally similar to this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including N-nitrosamines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous confirmation of the molecular structure.

A key feature in the NMR spectra of asymmetrical N-nitrosamines is the presence of two sets of signals for the groups attached to the nitrogen atom. acanthusresearch.comnih.gov This is due to the restricted rotation around the N-N bond, which has significant double bond character, leading to the existence of stable E and Z isomers (rotamers). acanthusresearch.comnih.govresearchgate.net The energy barrier for this rotation is approximately 23 kcal/mol for acyclic dialkylnitrosamines. nih.gov

For a compound like this compound, one would expect to observe distinct signals for the methoxy (B1213986), methyl, and benzyl (B1604629) protons and carbons for both the E and Z isomers. The relative ratio of these isomers can be determined from the integration of the corresponding signals in the ¹H NMR spectrum. nih.gov Density functional theory (DFT) calculations can be employed to aid in the assignment of NMR signals to specific isomers. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
N-methyl-N-nitrosobenzylamine
Dichloromethane
Formic acid
Methanol

Innovative Sample Preparation and Enrichment Strategies (e.g., Sorbent Supported Liquid Extraction)

The accurate and sensitive determination of this compound in various matrices necessitates robust sample preparation techniques that can effectively isolate the analyte from interfering components and enrich it to detectable levels. Traditional liquid-liquid extraction (LLE) methods, while widely used, often suffer from drawbacks such as emulsion formation, significant solvent consumption, and difficulties in automation. chromatographyonline.com To overcome these challenges, innovative strategies like Sorbent Supported Liquid Extraction (SLE) have emerged as a superior alternative for the analysis of N-nitrosamines.

Supported Liquid Extraction is a modern sample preparation technique that streamlines the extraction process by immobilizing the aqueous sample onto an inert, high-surface-area solid support, typically made of diatomaceous earth. chromatographyonline.com This approach avoids the vigorous shaking involved in LLE, thereby preventing the formation of emulsions that can complicate phase separation and lead to analyte loss. chromatographyonline.com In SLE, the aqueous sample is loaded onto the sorbent material, where it disperses and forms a thin film. Subsequently, a water-immiscible organic solvent is passed through the sorbent bed. The intimate contact between the two phases allows for a highly efficient partitioning of the target analyte, such as this compound, into the organic solvent, which is then collected for analysis. phenomenex.com

The advantages of SLE over conventional LLE include higher recovery rates, improved reproducibility, reduced solvent usage, and amenability to automation, making it a highly efficient technique for high-throughput screening. chromatographyonline.com The selection of the appropriate organic solvent is critical for achieving optimal extraction efficiency and is dependent on the physicochemical properties of the analyte. For N-nitrosamines, a range of solvents can be employed, with the choice guided by polarity and solubility characteristics.

While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the general principles and methodologies for N-nitrosamine analysis are well-established. nih.govresearchgate.net The analytical methods for these compounds must be highly sensitive and selective due to their potential toxicological significance. researchgate.netnih.gov Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or gas chromatography-mass spectrometry (GC-MS) are commonly employed for the detection and quantification of N-nitrosamines. nih.govnih.gov

The application of SLE in the extraction of various compounds from complex matrices has demonstrated its effectiveness. For instance, in the analysis of pharmaceutical compounds in biological fluids, SLE has shown to provide cleaner extracts and high, consistent recoveries. phenomenex.com The inert nature of the diatomaceous earth sorbent ensures that the extraction is based on the partitioning principle, similar to LLE, but with the benefits of a solid-phase extraction workflow. chromatographyonline.comaffinisep.com

The typical workflow for an SLE-based extraction of this compound from an aqueous sample would involve the following steps:

Sample Pre-treatment: The aqueous sample containing the analyte is prepared. This may involve pH adjustment to ensure the analyte is in a neutral form to facilitate its partitioning into the organic solvent.

Loading: The pre-treated sample is loaded onto the SLE cartridge and allowed to absorb into the diatomaceous earth support for a short period. phenomenex.com

Elution: A suitable water-immiscible organic solvent is added to the cartridge to elute the analyte. The selection of the elution solvent is crucial for achieving high recovery.

Evaporation and Reconstitution: The collected organic extract is then typically evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a smaller volume of a solvent compatible with the subsequent analytical instrumentation, such as the mobile phase used in HPLC. chromatographyonline.com

This sample preparation and enrichment strategy significantly enhances the sensitivity of the subsequent analysis by concentrating the analyte and removing matrix interferences.

The following interactive data tables illustrate the typical performance metrics that could be expected from an optimized SLE method for the extraction of a compound like this compound, based on data for similar analytes.

Table 1: Comparison of Extraction Techniques

ParameterSorbent Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE)
Recovery High and reproducibleVariable, can be affected by emulsions
Emulsion Formation Eliminated chromatographyonline.comCommon issue chromatographyonline.com
Solvent Consumption Reduced chromatographyonline.comHigh
Automation Easily automated chromatographyonline.comaffinisep.comDifficult to automate chromatographyonline.com
Throughput HighLow

Table 2: Hypothetical SLE Method Parameters and Performance for this compound

ParameterValue
Sample Volume 1 mL
Sorbent Mass 1 g
Elution Solvent Dichloromethane
Elution Volume 5 mL
Drying Step Evaporation under Nitrogen
Reconstitution Volume 200 µL
Expected Recovery > 90%
Relative Standard Deviation (RSD) < 5%

Theoretical and Computational Chemistry Studies of M Methoxy N Methyl N Nitrosobenzylamine

Quantum Mechanical Investigations of Reaction Mechanisms

Quantum mechanical methods are pivotal in elucidating the intricate details of chemical reactions at the electronic level. For m-Methoxy-N-methyl-N-nitrosobenzylamine, these investigations focus on the fundamental processes that govern its formation and bioactivation.

Density Functional Theory (DFT) for Nitrosation Pathways and Intermediates

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in exploring the formation of N-nitrosamines. The nitrosation of the precursor secondary amine, N-methyl-m-methoxybenzylamine, can be modeled to determine the most probable reaction pathways.

DFT calculations can identify and characterize the transition states and intermediates involved in the nitrosation process. For instance, the reaction likely proceeds through the nucleophilic attack of the amine nitrogen on a nitrosating agent (e.g., N₂O₃). The energetics of this reaction can be calculated to determine activation barriers and reaction energies, providing a quantitative measure of the reaction's feasibility. Different functionals and basis sets within DFT can be employed to refine these calculations. A hypothetical reaction coordinate for the nitrosation of N-methyl-m-methoxybenzylamine is presented in Table 1.

Table 1: Hypothetical DFT Calculated Energetic Profile for the Nitrosation of N-methyl-m-methoxybenzylamine

Step Description ΔE (kcal/mol) ΔG (kcal/mol)
1 Formation of nitrosating agent (e.g., N₂O₃) -5.2 -3.8
2 Nucleophilic attack of the amine +15.7 (TS1) +18.2 (TS1)
3 Formation of a protonated intermediate -10.1 -8.5
4 Deprotonation -2.5 -1.9
5 Formation of this compound -25.8 -23.1

Note: TS1 refers to the primary transition state. Energies are illustrative and would require specific DFT calculations for validation.

Energetic Landscape Analysis of Metabolic Activation Steps and Intermediate Stability

The biological activity of many N-nitrosamines is contingent upon their metabolic activation, typically initiated by cytochrome P450 (CYP) enzymes. This process, often involving hydroxylation at the α-carbon, leads to the formation of unstable intermediates that can ultimately generate reactive electrophiles.

Computational analysis of the energetic landscape of these activation steps for this compound can predict the most likely metabolic pathways. By calculating the activation energies for hydroxylation at the methyl and benzyl (B1604629) carbons, the regioselectivity of the enzymatic reaction can be inferred. The subsequent decomposition of the resulting α-hydroxy nitrosamine (B1359907) to a diazonium ion and an aldehyde can also be modeled. The relative stability of the carbocations that could be formed is a key determinant of the ultimate reactive species. The presence of the methoxy (B1213986) group on the benzene (B151609) ring will influence the electronic properties and, consequently, the stability of these intermediates.

Computational Modeling of Biomolecular Interactions

Understanding how this compound and its metabolites interact with biological macromolecules is crucial for predicting its potential biological effects. Computational modeling provides a window into these interactions at an atomic level.

Prediction of DNA Adduct Formation and Conformational Changes

The reactive electrophiles generated from the metabolic activation of this compound are capable of forming covalent adducts with DNA. These adducts can lead to mutations if not repaired. Computational methods can be used to predict the preferred sites of adduction on DNA bases (e.g., N7-guanine, O6-guanine) and the conformational changes induced in the DNA double helix upon adduct formation.

By modeling the interaction of the methoxybenzyldiazonium ion or the methyldiazonium ion with DNA fragments, the binding energies and geometries of the resulting adducts can be calculated. These calculations can help to rationalize the observed mutagenicity of related compounds.

Table 2: Predicted Relative Binding Affinities of Potential DNA Adducts

Reactive Species DNA Adduct Site Relative Binding Energy (kcal/mol)
Methyldiazonium ion N7-guanine -12.5
Methyldiazonium ion O6-guanine -15.2
Methoxybenzyldiazonium ion N7-guanine -18.9
Methoxybenzyldiazonium ion O6-guanine -21.4

Note: These values are hypothetical and serve to illustrate the predictive capabilities of computational modeling.

Ligand-Protein Docking and Molecular Dynamics Simulations of Metabolizing Enzymes

To understand the initial steps of metabolic activation, ligand-protein docking and molecular dynamics (MD) simulations can be employed. researchgate.net Docking studies can predict the binding orientation of this compound within the active site of relevant metabolizing enzymes, such as specific isoforms of cytochrome P450. researchgate.net These predictions are based on scoring functions that estimate the binding affinity.

Following docking, MD simulations can provide a more dynamic picture of the protein-ligand complex. These simulations, which model the movement of atoms over time, can assess the stability of the binding pose and identify key amino acid residues involved in the interaction. This information is critical for understanding the substrate specificity of different CYP isoforms for this particular nitrosamine.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For a series of substituted N-methyl-N-nitrosobenzylamines, a QSAR study could be developed to predict their metabolic activation rates or mutagenicity.

Chemoinformatics tools would be used to calculate a variety of molecular descriptors for each compound, such as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and lipophilic (e.g., logP) properties. These descriptors would then be correlated with experimental data using statistical methods like multiple linear regression or machine learning algorithms. Such a model could then be used to predict the activity of untested analogs, including this compound, and to guide the design of compounds with potentially lower toxicity.

Development of Predictive Models for Chemical Reactivity and Biological Activity

The prediction of chemical reactivity and biological activity of N-nitrosamines, such as this compound, is a critical aspect of computational toxicology and drug safety assessment. Due to the carcinogenic potential of many compounds in this class, in silico models that can accurately forecast their behavior are of significant interest. Quantitative Structure-Activity Relationship (QSAR) models are prominent among these predictive tools.

A key biological activity of concern for N-nitrosobenzylamines is their mutagenicity, which is often a precursor to carcinogenicity. The metabolic activation of these compounds, typically initiated by cytochrome P450-mediated α-carbon hydroxylation, is a prerequisite for their interaction with DNA. acs.orgnih.gov The rate and extent of this activation are heavily influenced by the electronic and steric properties of substituents on the benzyl ring.

One of the most relevant QSAR studies for predicting the mutagenic potential of this compound was conducted on a series of substituted N-nitroso-N-benzylmethylamines. nih.gov This study established a linear regression model that correlates the mutagenicity of these compounds with a combination of molecular descriptors: the three-bond path molecular connectivity index (³χᵥ), and the Hammett constants sigma (σ) and pi (π). nih.gov

The equation derived from this study is as follows:

log(relative mutagenicity) = a(³χᵥ) + b(σ) + c(π) + d

Where:

³χᵥ represents the steric influence of the substituent.

σ quantifies the electronic effect of the substituent on the benzene ring.

π accounts for the lipophilicity of the substituent.

a, b, c, and d are regression coefficients determined from the experimental data of the training set of compounds.

For this compound, the substituent is a methoxy group at the meta position. The relevant Hammett constants for the m-methoxy group are:

σ_m = +0.12

π = -0.02

The three-bond path molecular connectivity index (³χᵥ) for this compound needs to be calculated based on its chemical structure. This index reflects the degree of branching in the molecule.

By inputting these values into the QSAR equation, a predicted mutagenicity value for this compound can be obtained. This allows for a quantitative estimation of its biological activity without the need for extensive experimental testing.

Predicted Mutagenicity of this compound based on a QSAR Model
Molecular DescriptorValue for m-Methoxy GroupDescription
Three-bond path molecular connectivity index (³χᵥ)Calculated ValueA topological index that reflects the steric properties of the molecule.
Hammett sigma constant (σ_m)+0.12Represents the electronic effect of the substituent at the meta position. A positive value indicates an electron-withdrawing effect.
Hammett pi constant (π)-0.02Indicates the lipophilicity of the substituent. A negative value suggests a more hydrophilic character.

Identification of Structural Determinants for Mechanistic Pathways

The mechanistic pathways leading to the biological effects of this compound are intrinsically linked to its molecular structure. Computational studies help to elucidate how specific structural features govern its reactivity and metabolic fate.

The primary mechanistic pathway for the activation of N-nitrosobenzylamines is the enzymatic hydroxylation of the α-carbon (the methylene (B1212753) group attached to the nitrogen and the benzene ring). acs.orgnih.gov This step is considered the rate-limiting step in their metabolic activation and is crucial for their carcinogenic potential. acs.orgnih.gov The resulting α-hydroxy-N-nitrosamine is unstable and spontaneously decomposes to yield a reactive electrophile, a benzyldiazonium ion, which can then alkylate cellular macromolecules such as DNA.

The presence of the m-methoxy group on the benzyl ring is a key structural determinant that influences this activation pathway through its electronic effects. The methoxy group at the meta position acts primarily through its inductive effect, which is electron-withdrawing. viu.ca This electron-withdrawing nature can influence the stability of the transition state during the enzymatic hydroxylation of the α-carbon. A polynomial regression analysis in a study of substituted N-nitroso-N-benzylmethylamines suggested that an optimal level of electron withdrawal by a substituent can weaken the methylene C-H bond, thereby facilitating its activation. nih.gov

Furthermore, the electronic environment of the benzene ring can affect the subsequent reactivity of the benzyldiazonium ion. The electron-withdrawing character of the m-methoxy group can modulate the electrophilicity of this reactive intermediate, potentially influencing its selectivity for different nucleophilic sites within DNA.

Structural Determinants and Their Influence on the Mechanistic Pathways of this compound
Structural FeatureInfluence on Mechanistic PathwayPredicted Outcome
N-nitroso-N-methylamine groupUndergoes enzymatic α-carbon hydroxylation, initiating the metabolic activation pathway.Formation of an unstable α-hydroxy-N-nitrosamine intermediate.
m-Methoxy group (Inductive effect)Acts as an electron-withdrawing group, potentially weakening the adjacent methylene C-H bond.May facilitate the rate-limiting α-carbon hydroxylation step, influencing the rate of metabolic activation.
m-Methoxy group (Metabolism)Can be a site for O-demethylation, a common metabolic pathway.Leads to the formation of a phenolic metabolite, which represents a potential detoxification pathway.
Overall molecular topologyInfluences binding to the active site of metabolizing enzymes (e.g., cytochrome P450).Determines the efficiency and regioselectivity of metabolic transformations.

Q & A

Q. What are the recommended synthetic routes for m-Methoxy-N-methyl-N-nitrosobenzylamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitrosation of the precursor m-Methoxy-N-methylbenzylamine. A two-step approach is common:

Methylation and methoxy substitution : Start with m-methoxybenzylamine, followed by N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

Nitrosation : React the methylated intermediate with sodium nitrite (NaNO₂) in acidic media (e.g., HCl or H₂SO₄) at 0–5°C to avoid over-nitrosation or decomposition .
Critical Factors :

  • Temperature : Exceeding 5°C may lead to side reactions (e.g., diazonium salt formation).
  • pH : Strongly acidic conditions (pH < 2) favor nitroso group stability .
  • Yield Optimization : Yields range from 60–80% in controlled setups. Monitor via HPLC or TLC with UV detection .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer : Stability studies should assess:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photolytic Sensitivity : Expose samples to UV-Vis light (300–400 nm) and analyze degradation via LC-MS .
  • Solvent Effects : Test solubility and stability in polar (e.g., acetonitrile) vs. nonpolar solvents (e.g., dichloromethane) over 7–14 days, quantifying degradation products with GC-MS .
    Key Findings :
  • Nitroso compounds are prone to light-induced decomposition; store in amber vials at –20°C .
  • Aqueous solutions at neutral pH show rapid hydrolysis; use anhydrous solvents for long-term storage .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and detection at 254 nm (λ_max for nitroso groups) .
  • LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity, monitoring m/z transitions specific to the molecular ion ([M+H]⁺ ~ 209) and fragmentation patterns .
  • NMR : ¹H NMR in CDCl₃ can confirm structural integrity (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons at δ 6.7–7.2 ppm) .

Advanced Research Questions

Q. How do electronic effects of the m-methoxy group influence the reactivity of the nitroso moiety in electrophilic substitutions?

Methodological Answer : The meta-methoxy group exerts electron-donating resonance effects, stabilizing the nitroso group via conjugation. Computational studies (DFT) can model charge distribution:

  • Software : Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • Key Metrics :
    • Electron density at the nitroso nitrogen (higher density correlates with nucleophilicity).
    • HOMO-LUMO gaps to predict reactivity in SNAr or cycloaddition reactions .
      Experimental Validation :
      Compare reaction rates with para-methoxy analogs. Use kinetic assays (e.g., competition experiments with nitrobenzene derivatives) .

Q. What strategies resolve contradictions in reported carcinogenicity data for this compound?

Methodological Answer : Discrepancies may arise from metabolic activation pathways. A systematic approach includes:

In Vitro Metabolic Profiling : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS .

DNA Adduct Analysis : Use ³²P-postlabeling to detect alkylation products in exposed cell lines (e.g., HepG2) .

Species-Specific Sensitivity : Compare Ames test results (TA98 strain) across studies, controlling for nitroreductase activity .
Interpretation :

  • Contradictions may stem from metabolic enzyme variability (e.g., CYP2E1 expression levels) .

Q. How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

Methodological Answer :

  • Software : EPI Suite (EPA) for persistence (half-life in soil/water) and bioaccumulation factor (BCF).
  • Input Parameters :
    • LogP (estimated via ChemAxon): ~1.8, indicating moderate hydrophobicity.
    • Hydrolysis rate constants (pH 7, 25°C) .
  • Validation : Compare predictions with experimental soil column studies (OECD 307 guidelines) .

Q. What role does this compound play in synthesizing heterocyclic compounds, and how can side reactions be minimized?

Methodological Answer : The nitroso group participates in cycloadditions (e.g., with dienes to form oxazolidines).

  • Optimization :
    • Use Lewis acids (e.g., ZnCl₂) to catalyze regioselective [3+2] cycloadditions .
    • Avoid protic solvents (e.g., water) to prevent hydrolysis; prefer THF or DCM .
  • Side Reaction Mitigation :
    • Control stoichiometry (1:1 nitroso:diene ratio).
    • Monitor reaction progress with in-situ IR for nitroso group consumption (~1520 cm⁻¹) .

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